Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 922900-18-3
VCID: VC5961475
InChI: InChI=1S/C17H14N2O3/c1-22-17(21)11-19-16(20)9-8-15(18-19)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3
SMILES: COC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2
Molecular Formula: C17H14N2O3
Molecular Weight: 294.31

Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate

CAS No.: 922900-18-3

Cat. No.: VC5961475

Molecular Formula: C17H14N2O3

Molecular Weight: 294.31

* For research use only. Not for human or veterinary use.

Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate - 922900-18-3

Specification

CAS No. 922900-18-3
Molecular Formula C17H14N2O3
Molecular Weight 294.31
IUPAC Name methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate
Standard InChI InChI=1S/C17H14N2O3/c1-22-17(21)11-19-16(20)9-8-15(18-19)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3
Standard InChI Key XWMACQGGAXZPHZ-UHFFFAOYSA-N
SMILES COC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate features a pyridazinone ring (C4H3N2O\text{C}_{4}\text{H}_{3}\text{N}_{2}\text{O}) substituted at the 3-position with a naphthalen-2-yl group and at the 1-position with an acetyloxy-methyl ester (Figure 1). The naphthalene system introduces aromatic bulk, enhancing hydrophobic interactions, while the ester group contributes to solubility modulation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight294.31 g/mol
IUPAC NameMethyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate
SMILESCOC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2
InChIKeyXWMACQGGAXZPHZ-UHFFFAOYSA-N
SolubilityNot fully characterized

The planar naphthalene moiety facilitates π-π stacking interactions, a critical feature for binding to aromatic residues in enzyme active sites . The pyridazinone ring’s keto group at position 6 enables hydrogen bonding, further stabilizing molecular interactions.

Synthesis and Production

Synthetic Pathways

The synthesis of Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate involves a multi-step sequence (Figure 2):

  • Cyclization: Hydrazine derivatives react with 1,2-diketones to form the pyridazinone core. For example, condensation of hydrazine hydrate with mucochloric acid yields 6-chloropyridazinone, which is subsequently functionalized.

  • Naphthalene Coupling: A Suzuki-Miyaura cross-coupling introduces the naphthalen-2-yl group using palladium catalysts (e.g., Pd(PPh3_3)4_4) and aryl boronic acids .

  • Esterification: The acetic acid side chain is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2_2CO3_3).

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
Reaction Temperature80–100°C (cyclization step)
CatalystPd(PPh3_3)4_4 (0.5–1.0 mol%)
SolventDimethylformamide (DMF)
Yield45–60% (over three steps)

Industrial-scale production may employ continuous flow reactors to enhance efficiency and reduce byproduct formation.

Purification and Analysis

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Biological Activity and Mechanistic Insights

Aldose Reductase Inhibition

Pyridazinone derivatives, including structural analogs of Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate, inhibit aldose reductase (AR), an enzyme implicated in diabetic complications like neuropathy and retinopathy . AR catalyzes the reduction of glucose to sorbitol, which accumulates in tissues under hyperglycemic conditions.

Table 3: Comparative IC50_{50} Values for AR Inhibition

CompoundIC50_{50} (μM)
Methyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate12.4 (predicted)
Epalrestat (Reference Inhibitor)0.072

Molecular docking studies suggest the naphthalene moiety occupies the hydrophobic pocket of AR, while the pyridazinone carbonyl forms hydrogen bonds with Tyr48 and His110 residues .

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for derivatization:

  • Side Chain Modifications: Replacing the methyl ester with carboxylic acids improves aqueous solubility (e.g., 6-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid, PubChem CID: 51053704) .

  • Heterocycle Substitution: Introducing sulfonamide groups enhances AR inhibitory potency (IC50_{50} < 5 μM) .

Preclinical Challenges

  • Metabolic Stability: Ester groups are prone to hydrolysis by serum esterases, necessitating prodrug strategies.

  • Toxicity: Preliminary cytotoxicity assays in HepG2 cells show moderate toxicity (CC50_{50} = 85 μM), requiring structural refinement .

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